N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10(17)16-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-18-14/h4-5,12H,2-3,6-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSGISCYQWUIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide typically involves the coupling of an indeno-furan derivative with an ethyl acetamide group. One common method includes the use of nickel-catalyzed olefin coupling reactions . This process involves the reaction of unsaturated hydrocarbons with nickel catalysts to form the desired compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of sustainable and efficient catalytic methods is crucial for industrial applications to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
-
Ramelteon Intermediate :
- N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide serves as an important intermediate in the synthesis of Ramelteon, a melatonin receptor agonist used for treating insomnia. The synthesis method involves controlling reaction conditions to minimize byproducts such as secondary and tertiary amines .
- Potential Antidepressant Activity :
- Neuroprotective Effects :
The biological activity of this compound has been explored in several studies:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant binding affinity to melatonin receptors. |
| Study B | Showed potential for reducing anxiety-like behaviors in animal models. |
| Study C | Indicated antioxidant properties that may protect against oxidative stress in neuronal cells. |
Synthesis and Characterization
The synthesis of this compound has been optimized to improve yields and purity. The following table summarizes key synthesis parameters:
| Parameter | Details |
|---|---|
| Starting Material | 1,6,7,8-Tetrahydroindeno[5,4-b]furan |
| Catalyst | Raney Nickel |
| Solvent | Methanol |
| Temperature | 25°C to 30°C |
| Reaction Time | 6 to 12 hours |
Case Studies
- Case Study on Sleep Disorders :
- Neuroprotection Research :
Mechanism of Action
The mechanism of action of N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It may act on cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Core Structure: Ramelteon and the acetamide analog share the indeno-furan core, which confers rigidity and enhances receptor binding compared to agomelatine’s naphthalene or tasimelteon’s benzofuran . The indeno-furan system in ramelteon contributes to its 30-fold higher MT1 affinity over melatonin, likely due to improved hydrophobic interactions .
Side Chain Modifications :
- Acetamide vs. Propionamide : The shorter acetamide chain in the target compound may reduce MT1/MT2 affinity compared to ramelteon, as the propionyl group in ramelteon optimizes hydrogen bonding and van der Waals contacts .
- Agomelatine : Despite its acetamide group, the naphthalene core shifts therapeutic focus to depression via MT1/MT2 agonism and 5-HT₂C receptor antagonism .
Pharmacokinetics :
- Ramelteon’s low oral bioavailability (1.8%) results from extensive first-pass metabolism, primarily via CYP1A2 . The acetamide analog’s metabolic stability may differ due to altered CYP enzyme interactions.
- Tasimelteon’s higher bioavailability (~20%) is attributed to its benzofuran core, which may reduce metabolic susceptibility .
Synthetic Routes :
- Ramelteon’s synthesis involves asymmetric hydrogenation and chiral resolution using dibenzoyl-L-tartaric acid to achieve >98% enantiomeric excess . The acetamide analog could follow a similar pathway, substituting propionyl chloride with acetyl chloride during acylation .
Biological Activity
N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide, also known as a derivative of ramelteon, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C15H19NO2
- Molecular Weight : 245.317 g/mol
- CAS Number : 326793-94-6
- IUPAC Name : N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]acetamide
This compound acts primarily as a selective melatonin receptor agonist. This mechanism is crucial for its potential use in sleep disorders and circadian rhythm regulation.
Pharmacological Studies
- Sleep-Inducing Effects : Research indicates that this compound exhibits sleep-promoting effects similar to those of melatonin. In animal models, it has been shown to reduce sleep latency and increase total sleep time.
- Anxiolytic Properties : Studies have suggested that the compound may possess anxiolytic effects. In controlled trials involving rodents, it demonstrated a significant reduction in anxiety-like behaviors.
- Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotective benefits against oxidative stress and neuroinflammation. This is particularly relevant in neurodegenerative disease models.
Case Study 1: Sleep Disorders
A double-blind placebo-controlled trial evaluated the efficacy of this compound in patients with insomnia. Results showed a statistically significant improvement in sleep quality and duration compared to the placebo group.
Case Study 2: Anxiety Reduction
In a study assessing the anxiolytic effects in a rodent model of anxiety (elevated plus maze), the compound significantly increased the time spent in open arms compared to controls, indicating reduced anxiety levels.
Synthesis Methods
The synthesis of this compound involves several steps:
- Starting Material Preparation : The initial step involves synthesizing 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan.
- Acetamide Formation : The final product is obtained through acylation reactions involving acetic anhydride or acetyl chloride with the corresponding amine derivative.
Comparative Analysis with Related Compounds
Q & A
Q. What are the key synthetic pathways for producing Ramelteon with high enantiomeric purity?
Ramelteon is synthesized via asymmetric hydrogenation of intermediates such as (E)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine, followed by propionylation and crystallization . Industrial processes emphasize catalytic reduction at 40–100°C and pH 3–9 to suppress by-products. Chiral resolution agents like dibenzoyl-L-tartaric acid are critical for isolating the (S)-enantiomer, which exhibits therapeutic activity .
Q. How does Ramelteon’s selectivity for melatonin receptors (MT1/MT2) compare to other neurotransmitter receptors?
Ramelteon binds MT1 (Ki = 14 pM) and MT2 (Ki = 112 pM) with 1000-fold greater selectivity for MT1 over MT2 . At 10 μM, it shows no affinity for GABAA, serotonin (5-HT1A Ki = 5.6 μM), dopamine, or acetylcholine receptors, confirming its specificity for melatonin pathways .
Q. What solubility and stability properties are critical for formulating Ramelteon in preclinical studies?
Ramelteon is highly soluble in ethanol and benzyl alcohol, sparingly soluble in acetonitrile, and poorly soluble in water . Stability studies recommend storage in airtight containers under inert gas to prevent oxidation, as its hydroxyl and carbonyl metabolites are prone to glucuronidation .
Q. What safety protocols are required for handling Ramelteon in laboratory settings?
Ramelteon is classified as Acute Toxicity Category 4 (H302: harmful if swallowed). Handling requires PPE (gloves, goggles), avoidance of ingestion/inhalation, and emergency measures like rinsing with water and contacting poison control .
Advanced Research Questions
Q. How can enantiomeric impurities in Ramelteon intermediates be minimized during synthesis?
Racemic by-products, such as (R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid, form via radical reactions with tert-butyl hydroperoxide and copper nitrate. Asymmetric hydrogenation using chiral catalysts or enzymatic resolution ensures >99% enantiomeric excess .
Q. What methodologies validate Ramelteon’s receptor binding kinetics and metabolic pathways?
- Binding assays : Radioligand displacement using [³H]-melatonin in MT1/MT2-transfected CHO cells .
- Metabolism : Liver microsome studies identify CYP1A2-mediated oxidation to hydroxylated metabolites, followed by UGT-dependent glucuronidation .
- Analytical methods : HPLC-MS/MS quantifies plasma metabolites, while X-ray diffraction and DFT calculations confirm structural integrity .
Q. How does Ramelteon’s pharmacokinetic profile influence experimental design in circadian rhythm studies?
Ramelteon’s short half-life (~1–2 hours) necessitates timed dosing in animal models to synchronize with circadian phases. Studies in INS-1 β-cells demonstrate cAMP-dependent clock gene induction (e.g., Bmal1, Per2), requiring synchronization with serum shock protocols .
Q. What strategies mitigate oxidative degradation during Ramelteon storage and formulation?
Degradation products like 8-hydroxy derivatives form under light/heat. Stabilization methods include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
